(2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid
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Overview
Description
(2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a dimethylamino group and a methanesulfinyl group attached to a butanoic acid backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric synthesis of α-chiral primary amines, which can be achieved through catalytic asymmetric transformations of pre-prepared or in situ formed NH imines . This method is highly efficient and allows for the production of enantiopure compounds.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems enable the direct introduction of functional groups into organic compounds in a more efficient, versatile, and sustainable manner compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism by which (2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target proteins, while the methanesulfinyl group can undergo redox reactions that modulate the activity of enzymes and other biological molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-2-(dimethylamino)-4-methanesulfinylbutanoic acid include:
(2S)-2-(dimethylamino)-4-methylsulfinylbutanoic acid: Differing by the presence of a methyl group instead of a methanesulfinyl group.
(2S)-2-(dimethylamino)-4-methanesulfonylbutanoic acid: Differing by the presence of a methanesulfonyl group instead of a methanesulfinyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a diverse range of chemical reactions and interact with various biological targets. This makes it a versatile compound with significant potential in both research and industrial applications .
Properties
CAS No. |
79546-69-3 |
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Molecular Formula |
C7H15NO3S |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
(2S)-2-(dimethylamino)-4-methylsulfinylbutanoic acid |
InChI |
InChI=1S/C7H15NO3S/c1-8(2)6(7(9)10)4-5-12(3)11/h6H,4-5H2,1-3H3,(H,9,10)/t6-,12?/m0/s1 |
InChI Key |
DCWRIRBRXUCSSF-RLWMBFFFSA-N |
Isomeric SMILES |
CN(C)[C@@H](CCS(=O)C)C(=O)O |
Canonical SMILES |
CN(C)C(CCS(=O)C)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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